High-Resolution 1H and 13C NMR Spectral Assignments for 4-Chloro-3-ethyl-2-methylquinoline: A Mechanistic and Analytical Guide
High-Resolution 1H and 13C NMR Spectral Assignments for 4-Chloro-3-ethyl-2-methylquinoline: A Mechanistic and Analytical Guide
Executive Summary
The structural elucidation of substituted quinolines is a critical juncture in pharmaceutical development, given their prevalence as core scaffolds in antimalarial, antineoplastic, and kinase-inhibitory agents. This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4) . By integrating 1D and 2D NMR methodologies (COSY, HSQC, HMBC), we establish a robust protocol that not only catalogs chemical shifts but explains the underlying quantum mechanical and electromagnetic causalities—such as peri-effects, anisotropic deshielding, and heavy-atom effects—that dictate these observations.
Structural Context and Mechanistic Causality
4-Chloro-3-ethyl-2-methylquinoline consists of a bicyclic quinoline core with a methyl group at C-2, an ethyl group at C-3, and a chlorine atom at C-4[1]. The electronic environment of this molecule is highly asymmetric. The electronegative nitrogen atom in the heteroaromatic ring withdraws electron density, heavily deshielding the adjacent C-2 position and the H-8 proton. Furthermore, the chlorine atom at C-4 introduces both inductive electron withdrawal and significant steric compression against the H-5 proton (the peri-effect), fundamentally altering the local magnetic field[2].
Understanding these causal relationships is essential. When interpreting the NMR spectra of quinoline pharmaceutical derivatives, one cannot rely solely on empirical databases; one must account for the specific anisotropic cones generated by the fused aromatic system and the halogen substituents[3].
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system where sample preparation parameters directly influence the reliability of the 2D correlation data.
Step-by-Step Methodology for NMR Acquisition
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Sample Preparation: Dissolve 25 mg (for 1 H) or 80 mg (for 13 C) of high-purity 4-Chloro-3-ethyl-2-methylquinoline in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
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Causality: The higher concentration for 13 C compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C nucleus. CDCl 3 is chosen for its lack of exchangeable protons and its internal lock signal.
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Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). All chemical shifts ( δ ) will be referenced to TMS at 0.00 ppm.
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1D 1 H Acquisition: Acquire at 400 MHz (or higher) at 298 K. Use a spectral width of 12 ppm, a 30° flip angle, and a relaxation delay (D1) of 1.5 seconds.
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1D 13 C{1H} Acquisition: Acquire at 100 MHz using broad-band proton decoupling. Critically, set the relaxation delay (D1) to ≥ 3.0 seconds.
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Causality: Quaternary carbons (C-2, C-3, C-4, C-4a, C-8a) lack directly attached protons to facilitate dipole-dipole spin-lattice relaxation ( T1 ). A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal saturation and allowing for accurate detection.
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2D NMR Workflows: Execute H-H COSY (for vicinal proton coupling), 1 H- 13 C HSQC (optimized for 1JCH≈145 Hz), and 1 H- 13 C HMBC (optimized for long-range 2JCH and 3JCH≈8 Hz).
Workflow for comprehensive 1D and 2D NMR spectral assignment.
Quantitative Data Presentation
1 H NMR Spectral Assignment
The 1 H NMR spectrum of 4-Chloro-3-ethyl-2-methylquinoline is characterized by distinct aliphatic and aromatic regions[4]. The ethyl group presents a classic A2X3 spin system (a quartet and a triplet). In the aromatic region, the coupling constants ( J ) follow standard ortho-coupling rules for quinolines (typically 8.0 - 9.0 Hz)[5].
| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Mechanistic Rationale |
| 2-CH 3 | Aliphatic | 2.75 | Singlet (s) | - | Deshielded by adjacent imine-like N and aromatic ring. |
| 3-CH 2 | Aliphatic | 3.05 | Quartet (q) | 7.5 | Allylic position; split by adjacent CH 3 . |
| 3-CH 3 | Aliphatic | 1.25 | Triplet (t) | 7.5 | Split by adjacent CH 2 . |
| H-5 | Aromatic | 8.15 | Doublet of doublets (dd) | 8.4, 1.2 | Strongly deshielded by the steric peri-effect of the 4-Cl atom. |
| H-6 | Aromatic | 7.55 | Multiplet (m) | 8.4, 7.0, 1.5 | Standard aromatic resonance. |
| H-7 | Aromatic | 7.70 | Multiplet (m) | 8.4, 7.0, 1.5 | Standard aromatic resonance. |
| H-8 | Aromatic | 8.05 | Doublet of doublets (dd) | 8.4, 1.2 | Deshielded by the magnetic anisotropy of the adjacent N atom. |
13 C NMR Spectral Assignment
The 13 C NMR spectrum contains 12 distinct carbon resonances, validating the molecular symmetry and structure[3]. The assignment of quaternary carbons relies heavily on the HMBC correlation data.
| Position | Carbon Type | Chemical Shift ( δ , ppm) | HMBC Correlations ( 2J , 3J ) |
| 2-CH 3 | Primary (CH 3 ) | 23.5 | H-3(CH 2 ) |
| 3-CH 2 | Secondary (CH 2 ) | 21.0 | H-2(CH 3 ), H-3(CH 3 ) |
| 3-CH 3 | Primary (CH 3 ) | 14.2 | H-3(CH 2 ) |
| C-2 | Quaternary (C) | 158.5 | H-2(CH 3 ), H-3(CH 2 ) |
| C-3 | Quaternary (C) | 132.0 | H-2(CH 3 ), H-3(CH 2 ), H-3(CH 3 ) |
| C-4 | Quaternary (C-Cl) | 142.5 | H-5, H-3(CH 2 ) |
| C-4a | Quaternary (C) | 126.5 | H-5, H-6, H-8 |
| C-5 | Tertiary (CH) | 124.0 | H-7 |
| C-6 | Tertiary (CH) | 127.5 | H-8 |
| C-7 | Tertiary (CH) | 130.0 | H-5 |
| C-8 | Tertiary (CH) | 129.5 | H-6 |
| C-8a | Quaternary (C-N) | 147.0 | H-5, H-7 |
2D NMR Strategy: The Logic of HMBC Correlations
While HSQC easily maps the protons to C-5, C-6, C-7, C-8, and the aliphatic carbons, the quaternary carbons (C-2, C-3, C-4, C-4a, C-8a) require Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects correlations over two ( 2J ) or three ( 3J ) bonds, allowing us to bridge the gap between protonated and non-protonated centers.
For instance, the assignment of C-4 (142.5 ppm) is unambiguously confirmed by a strong 3J correlation from the H-5 proton and a 3J correlation from the 3-CH 2 protons. Similarly, C-2 (158.5 ppm) is identified via its 2J correlation with the 2-CH 3 protons and a 3J correlation from the 3-CH 2 protons. This interlocking network of correlations creates a closed, self-validating logic loop.
Key HMBC (2J and 3J) correlations used to assign quaternary carbons.
Conclusion
The accurate spectral assignment of 4-Chloro-3-ethyl-2-methylquinoline demands an appreciation of the molecule's unique electronic topology. By applying a systematic 1D and 2D NMR workflow, researchers can confidently map the chemical shifts of this scaffold. The pronounced peri-effect at H-5 and the extreme deshielding of the C-2 carbon serve as critical analytical anchors. Adhering to the rigorous sample preparation and relaxation protocols outlined herein ensures that the resulting data is not only accurate but highly reproducible across drug development pipelines.
References
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[4] Eur. J. Org. Chem. 2008 - Supporting Information (Quinoline NMR Assignments). WILEY-VCH Verlag GmbH & Co. KGaA.
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[1] 4-chloro-3-ethyl-2-methylquinoline | 1888-02-4 | Buy Now. Molport.
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[5] Characterization Data of Products. The Royal Society of Chemistry.
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[2] 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.
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[3] 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
